2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile: . This compound features a cyclohexyl group attached to an imidazo[1,2-b]pyrazol moiety, which is further linked to an acetonitrile group.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions result in conformational changes in the target biomolecules, thereby modulating their activity and influencing downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazol core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile: can undergo various chemical reactions, including:
Oxidation: : Conversion of the acetonitrile group to a carboxylic acid or amide.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the cyclohexyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or amides.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Derivatives with different alkyl or aryl groups.
Scientific Research Applications
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile: has shown potential in several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile: can be compared to other similar compounds, such as:
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: : A closely related compound with an alcohol group instead of a nitrile group.
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine: : Another analog with an amine group replacing the nitrile group.
Properties
IUPAC Name |
2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXUMWARMHFTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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